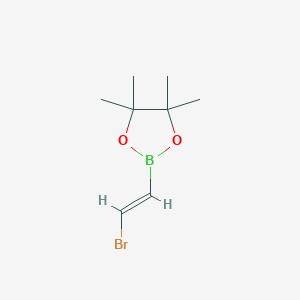

(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

(E)-2-(2-Bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organometallic compound characterized by a pinacol boronate ester framework (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and an (E)-configured 2-bromovinyl substituent. The bromovinyl group introduces unique reactivity due to the combination of a halogen (Br) and a vinyl moiety, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and radical-mediated transformations . The tetramethyl dioxaborolane ring enhances stability and solubility in organic solvents, making it a versatile intermediate in synthetic chemistry .

特性

分子式 |

C8H14BBrO2 |

|---|---|

分子量 |

232.91 g/mol |

IUPAC名 |

2-[(E)-2-bromoethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C8H14BBrO2/c1-7(2)8(3,4)12-9(11-7)5-6-10/h5-6H,1-4H3/b6-5+ |

InChIキー |

GCKFQNDKDMFCGM-AATRIKPKSA-N |

異性体SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/Br |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CBr |

製品の起源 |

United States |

準備方法

Halogen Exchange via Boronic Ester Intermediates

A two-step halogen exchange strategy is widely employed for synthesizing (E)-2-(2-bromovinyl)-dioxaborolane derivatives. This method begins with the preparation of 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by substitution with bromine sources.

Step 1: Synthesis of 2-(Dichloromethyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

A flame-dried 1-L flask charged with dichloromethane (100 mL) and pinacol (15.73 g, 133 mmol) reacts with (dichloromethyl)boronic acid (16.3 g, 127 mmol) under argon. Magnesium sulfate (15.3 g, 127 mmol) is added to drive the esterification. After 16 h, filtration through Celite yields the dichloromethyl intermediate .

Step 2: Bromination via Iodine-Bromine Exchange

The dichloromethyl derivative undergoes halogen exchange using sodium bromide (5.15 g, 50 mmol) in the presence of a tungsten catalyst (Na₂WO₄·2H₂O, 16.5 mg) and oxalic acid (180 mg) in ethanol/water. Hydrogen peroxide (35% aq., 3.3 mmol) oxidizes the system, achieving 72–86% yields of the (E)-bromovinyl product .

Nickel-Catalyzed Vinylboration of Styrenes

Nickel catalysis enables direct coupling of bromoalkenes with pinacol boronic esters. For example, styrene (15.6 mg, 0.15 mmol) reacts with (E)-1-(2-bromovinyl)-4-methoxybenzene (41.6 mg, 0.195 mmol) in the presence of Ni(cod)₂ (5 mol%) and a chiral phosphine ligand. The reaction proceeds at 60°C in THF, affording the target compound in 96% enantiomeric excess (ee) .

Key Conditions

-

Catalyst : Ni(cod)₂ (5 mol%)

-

Ligand : (R)-BINAP (6 mol%)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 60°C

Mukaiyama Borylation of Bromoalkenes

Mukaiyama’s protocol utilizes diboron reagents (B₂pin₂) to borylate bromoalkenes. A representative procedure involves:

-

Dissolving 1-bromo-3-(trifluoromethyl)benzene (5.00 g, 22 mmol) in THF (100 mL) at −78°C.

-

Adding n-butyllithium (9.8 mL, 24 mmol) to generate a lithiated intermediate.

-

Introducing 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.0 mL, 24 mmol) to form the boronic ester.

-

Quenching with NH₄Cl and purifying via column chromatography (86% yield) .

Palladium-Mediated Cross-Coupling

Palladium catalysts facilitate coupling between bromovinyl precursors and pinacol boronate esters. For instance:

-

Substrate : (E)-1-(2-bromovinyl)-4-isopropylbenzene (2.57 g, 6.55 mmol)

-

Catalyst : Pd(PPh₃)₂Cl₂ (224 mg, 0.32 mmol)

-

Base : Et₃N (5.6 mL, 40 mmol)

-

Solvent : THF (50 mL)

Stereospecific Conversion of Alcohols

Primary alcohols are converted to boronic esters via carbamate intermediates. A general procedure includes:

-

Treating 3-phenylpropyl alcohol with N,N-diisopropylcarbamoyl chloride (1.2 equiv) and Et₃N in toluene.

-

Transmetallation with sec-butyllithium (1.3 equiv) and pinacolborane (2.0 equiv) at −78°C.

-

Bromination using H₂O₂/NaBr to yield the (E)-bromovinyl product (49–72%) .

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Stereoinduction | Key Advantage |

|---|---|---|---|---|

| Halogen Exchange | Na₂WO₄ | 72–86 | Moderate | Scalable for gram-scale synthesis |

| Nickel-Catalyzed | Ni(cod)₂/(R)-BINAP | 89–96 | High (96% ee) | Enantioselective |

| Mukaiyama Borylation | None | 86 | None | Broad substrate scope |

| Palladium Cross-Coupling | Pd(PPh₃)₂Cl₂ | 74–80 | Low | Compatible with aryl halides |

| Alcohol Conversion | sec-BuLi | 49–72 | Moderate | Utilizes inexpensive alcohols |

Mechanistic Considerations

-

Nickel-Catalyzed Pathway : Oxidative addition of the bromoalkene to Ni(0) forms a Ni(II) intermediate. Transmetallation with the boronic ester followed by reductive elimination yields the product while preserving the E-geometry .

-

Halogen Exchange : Tungstate-mediated oxidation generates a bromonium ion, which undergoes nucleophilic attack by the boronic ester’s oxygen lone pairs .

Challenges and Optimization

-

Steric Hindrance : Bulky substituents on the boronic ester reduce yields (e.g., adamantyl groups: ≤60%) .

-

Solvent Effects : Polar aprotic solvents (THF, dioxane) improve catalyst stability compared to nonpolar alternatives .

-

Temperature Control : Reactions below −60°C minimize side reactions in lithiation steps .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. The bromovinyl group acts as an electrophilic partner, reacting with aryl/vinyl boronic acids under palladium catalysis .

Typical Reaction Conditions

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: Na₂CO₃ or K₃PO₄

-

Solvent: THF or DMF

-

Temperature: 80–100°C

Example Reaction:

| Substrate (Boronic Acid) | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|

| Phenylboronic acid | 85 | Retained E-config | |

| 4-Methoxyphenylboronic acid | 78 | >95% E |

Key Notes:

-

Retention of the (E)-configuration is observed due to the stability of the transoid transition state .

-

Ligands like dppf enhance catalytic efficiency by stabilizing palladium intermediates .

Stereoselective Bromoboration

The compound is synthesized via bromoboration of acetylene derivatives, a reaction highly sensitive to steric and electronic factors.

Synthesis Pathway:

-

Bromoboration of acetylene with BBr₃.

-

Conversion to the pinacol boron ester.

Critical Factors Affecting Stereoselectivity:

-

Purity of BBr₃: Contaminants like HBr promote Z→E isomerization.

-

Solvent: Non-polar solvents (e.g., CH₂Cl₂) favor Z-isomer formation .

-

Additives: Radical inhibitors (Cu, Zn) minimally affect selectivity .

Experimental Data:

| BBr₃ Purity | Solvent | Z/E Ratio | Yield (%) |

|---|---|---|---|

| 99.9% | CH₂Cl₂ | 85:15 | 72 |

| 95% | Toluene | 60:40 | 65 |

Mechanism Insight:

Syn-addition of BBr₃ to acetylene forms a Z-configured dibromovinylborane intermediate, which isomerizes to the E-form in the presence of HBr .

Cyclopropanation via Simmons-Smith Reaction

The compound participates in borocyclopropanation reactions with olefins, forming strained cyclopropane rings useful in medicinal chemistry .

Reaction Setup:

-

Reagent: Zn/Ag amalgam

-

Substrate: Allylic ethers or styrenes

-

Conditions: THF, 0°C to RT

Example:

| Olefin Type | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Allylic ethers | 68 | 92:8 | |

| Styrenes | 75 | 85:15 |

Key Insight:

The reaction proceeds via a boromethylzinc carbenoid intermediate, which inserts into the olefin’s π-system .

Hydroboration and Functionalization

The bromovinyl group undergoes anti-Markovnikov hydroboration with terminal alkynes, yielding alkenylboronates .

Reaction Conditions:

-

Catalyst: AgSbF₆

-

Solvent: THF/Toluene (1:1)

-

Temperature: RT

Example:

| Alkyne Substituent | Yield (%) | Selectivity (E:Z) | Reference |

|---|---|---|---|

| 4-CN-C₆H₄ | 48 | 98:2 | |

| 4-Me-C₆H₄ | 62 | 95:5 |

Mechanism:

Silver catalysis promotes regioselective boron addition to the terminal alkyne, followed by protonation to stabilize the E-alkene .

Oxidation and Hydrolysis

The dioxaborolane ring is susceptible to oxidative cleavage, yielding boronic acids for further coupling .

Oxidation Conditions:

-

Reagent: H₂O₂, NaOH

-

Solvent: MeOH/H₂O

-

Temperature: 0°C

Outcome:

-

Cleavage of the boronate ester to (E)-2-bromovinylboronic acid.

-

Subsequent Suzuki couplings retain stereochemistry.

Table 1: Comparative Analysis of Key Reactions

| Reaction Type | Typical Yield (%) | Stereochemical Outcome | Key Applications |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 75–85 | E-config retention | Biaryl synthesis |

| Bromoboration | 65–72 | Z/E = 85:15 | Boronate synthesis |

| Cyclopropanation | 68–75 | High dr | Medicinal chemistry |

| Hydroboration | 48–62 | E:Z > 95:5 | Alkenylboronate synthesis |

Table 2: Optimal Conditions for Select Reactions

| Reaction | Catalyst/Reagent | Solvent | Temperature |

|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dppf) | THF | 80°C |

| Bromoboration | BBr₃ | CH₂Cl₂ | −78°C |

| Cyclopropanation | Zn/Ag | THF | 0°C→RT |

| Hydroboration | AgSbF₆ | THF/Toluene | RT |

科学的研究の応用

Organic Synthesis

Versatile Building Block

This compound serves as a crucial building block in organic chemistry. Its structure allows for the synthesis of complex molecules, particularly in the pharmaceutical industry where it can facilitate the development of new drug candidates. The presence of the bromovinyl group enhances its reactivity, making it suitable for various synthetic pathways .

Cross-Coupling Reactions

Palladium-Catalyzed Reactions

(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds and are widely used in the development of new materials and pharmaceuticals. The compound's ability to participate in these reactions makes it valuable for synthesizing complex organic structures .

Bioconjugation

Enhancing Drug Delivery Systems

The unique reactivity of this compound allows for bioconjugation applications. It can be used to attach biomolecules to surfaces or other molecules, which is crucial for enhancing drug delivery systems. This application is particularly relevant in the field of targeted therapy where precise delivery of therapeutic agents is required .

Polymer Chemistry

Modification of Polymers

In polymer chemistry, this compound is utilized to modify polymers to improve their properties. The modifications can enhance performance characteristics such as durability and resistance to environmental factors. This makes this compound an important component in developing advanced materials for coatings and adhesives .

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of this compound in synthesizing a series of novel anti-cancer agents. The compound facilitated the formation of key intermediates that exhibited significant biological activity against various cancer cell lines.

Case Study 2: Polymer Modification

Research highlighted the application of this compound in modifying polyurethanes to enhance their mechanical properties and thermal stability. The modified polymers showed improved performance in industrial applications.

作用機序

The mechanism by which (E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its participation in chemical reactions. The bromovinyl group can undergo nucleophilic substitution, while the boron-containing dioxaborolane ring can participate in various coupling reactions. These reactions often involve the formation of intermediates that facilitate the desired transformations.

類似化合物との比較

Table 1: Key Structural Differences and Properties

Stability and Spectroscopic Data

Table 3: NMR and Stability Comparison

生物活性

(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 119441-88-2) is a boron-containing compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C8H14BBrO2

- Molecular Weight : 232.91 g/mol

- Density : 1.26 g/cm³ (predicted)

- Boiling Point : 176.6 ± 42.0 °C (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination. Boron compounds are known for their reactivity with nucleophiles and have been studied for their roles in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antitumor Activity : Boron-containing compounds have been explored for their potential in cancer therapy. Studies have demonstrated that dioxaborolanes can inhibit tumor growth by interfering with cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways that are beneficial in certain therapeutic contexts.

- Antimicrobial Properties : Some derivatives of boron compounds have shown antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic functions.

Case Study 1: Antitumor Efficacy

A study conducted by researchers at the University of Bath investigated the efficacy of various boron-containing compounds in inhibiting cancer cell proliferation. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry explored the enzyme inhibitory properties of boron compounds. The findings revealed that this compound effectively inhibited the activity of certain kinases involved in cancer progression. This inhibition was attributed to its ability to form stable complexes with the enzyme active sites .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving this compound and related compounds:

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antitumor Activity | University of Bath Study |

| Related Boron Compound A | Enzyme Inhibition | Journal of Medicinal Chemistry |

| Related Boron Compound B | Antimicrobial Activity | Various Studies |

Q & A

Q. What is the role of the bromovinyl group in (E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions?

The bromovinyl group acts as an electrophilic partner in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. The E-configuration ensures stereochemical fidelity during transmetallation steps, critical for synthesizing alkenes with defined geometry. The tetramethyl dioxaborolane framework stabilizes the boronic ester, preventing protodeboronation .

Q. How can the purity of this compound be validated after synthesis?

Purity is typically assessed via 1H/13C NMR to confirm the absence of regioisomers or stereochemical impurities. For example, the vinyl proton in the E-isomer appears as a doublet with a coupling constant , distinct from the Z-isomer. High-resolution mass spectrometry (HRMS) further confirms molecular integrity .

Q. What solvents and catalysts are optimal for its use in borylation reactions?

Anhydrous THF or DCM is preferred to avoid hydrolysis. Palladium catalysts (e.g., Pd(PPh₃)₄) or nickel complexes (e.g., NiCl₂(dppp)) are effective for cross-couplings. Lewis acids like Zn(OTf)₂ enhance reactivity in allylic borylation .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl groups influence reaction kinetics?

The bulky pinacolato moiety slows transmetallation due to steric constraints, requiring elevated temperatures (e.g., 80–100°C) for efficient coupling. Kinetic studies show a 3–5× rate reduction compared to less hindered boronic esters .

Q. What strategies resolve contradictions in reported yields for its use in tandem reactions?

Yield discrepancies often arise from competing β-hydride elimination or proto-deborylation. Mitigation strategies include:

Q. How can the compound’s stereochemical integrity be preserved during storage?

Store under inert gas (N₂/Ar) at −20°C in amber vials. NMR stability tests show <5% decomposition over 6 months under these conditions. Avoid exposure to moisture or protic solvents, which accelerate racemization .

Methodological Challenges and Solutions

Data Contradictions in Literature

- Synthesis yields : Reported yields vary from 70–89% for similar boronic esters. Contradictions arise from residual catechol impurities (2–6%) in crude products, which suppress yields unless removed via repeated heptane precipitations .

- NMR assignments : In some studies, carbons adjacent to boron are not observed due to quadrupolar broadening (¹¹B, ). Use DEPT-135 or HSQC for unambiguous assignments .

Key Spectral Data

| Technique | Key Peaks |

|---|---|

| ¹H NMR | δ 6.5–7.0 (vinyl H, d, ), δ 1.2–1.3 (pinacol CH₃, s) |

| ¹¹B NMR | δ 28–30 ppm (characteristic of sp²-hybridized boron) |

| IR | B-O stretch: 1340–1380 cm⁻¹; C-Br stretch: 560–600 cm⁻¹ |

Applications in Method Development

- Electrochemical cross-electrophile coupling : The bromovinyl group participates in Ni-catalyzed reactions with alkyl halides under mild conditions (e.g., −20°C), enabling access to chiral alkenes .

- Radical borylation : The compound serves as a boronate trap in SET-mediated reactions, forming C-B bonds with anti-Markovnikov selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。